molecular formula C22H18N2O4S B11645450 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11645450
M. Wt: 406.5 g/mol
InChI Key: FOCQQJVCCSJCOS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling the benzothiazole derivative with 4-methoxyphenoxyacetic acid under amide formation conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the methoxy group could yield various substituted derivatives .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with a similar benzothiazole ring structure.

    4-Hydroxyphenylacetamide: Contains a hydroxyphenyl group similar to the target compound.

    4-Methoxyphenoxyacetic acid: Shares the methoxyphenoxyacetic acid moiety

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H18N2O4S/c1-27-15-7-9-16(10-8-15)28-13-21(26)23-14-6-11-19(25)17(12-14)22-24-18-4-2-3-5-20(18)29-22/h2-12,25H,13H2,1H3,(H,23,26)

InChI Key

FOCQQJVCCSJCOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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